Baricitinib acetic acid impurity is a notable compound associated with the pharmaceutical agent baricitinib, which is primarily used in the treatment of rheumatoid arthritis and other conditions. The impurity arises during the synthesis of baricitinib, a selective inhibitor of Janus kinases, and is characterized by its specific molecular structure and properties. Understanding this impurity is crucial for ensuring the quality and efficacy of baricitinib formulations.
Baricitinib was developed by Eli Lilly and Company and is marketed under the brand name Olumiant. The compound's synthesis can lead to various impurities, including baricitinib acetic acid impurity, which must be identified and characterized to maintain drug safety and effectiveness. Impurities are typically classified as either process-related or degradation products that may form during manufacturing or storage .
Baricitinib acetic acid impurity is classified as a process-related impurity. Such impurities are formed during the chemical synthesis of the active pharmaceutical ingredient and can affect the drug's safety profile. Regulatory agencies require thorough characterization of these impurities to ensure compliance with safety standards .
The synthesis of baricitinib involves several steps, including the formation of key intermediates and their subsequent reactions to yield the final product. During this process, impurities such as baricitinib acetic acid may form due to incomplete reactions or side reactions.
The synthesis typically starts with the preparation of an azetidine core, followed by the introduction of various functional groups through coupling reactions. Specific conditions such as temperature, solvent choice, and reaction time are critical for minimizing impurities. For instance, using sodium hydroxide in ethanol at elevated temperatures has been shown to enhance yields while controlling impurity formation .
The molecular structure of baricitinib acetic acid impurity can be represented as:
This structure features a pyrrolo[2,3-d]pyrimidine core, which is essential for its biological activity .
Baricitinib acetic acid impurity exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. These techniques help confirm its identity and purity levels during quality control processes .
The formation of baricitinib acetic acid impurity involves several chemical reactions during the synthesis of baricitinib. Key reactions include:
For instance, during one synthetic route, a lactone impurity was observed alongside baricitinib acetic acid due to specific reaction conditions favoring side reactions . The identification of these reactions is crucial for optimizing synthetic pathways.
Baricitinib acts by inhibiting Janus kinases, which are involved in the signaling pathways for inflammation and immune response. The presence of impurities like baricitinib acetic acid may influence its pharmacodynamics.
Baricitinib acetic acid impurity is typically a white to light pink powder that is practically insoluble in water but slightly soluble in dilute hydrochloric acid solutions. Its solubility characteristics are essential for its formulation in pharmaceutical products .
Baricitinib acetic acid impurity serves as a reference standard in analytical chemistry for quality control during pharmaceutical manufacturing. Understanding its properties helps researchers develop methods to minimize impurities in drug formulations, ensuring higher safety and efficacy profiles for patients using baricitinib-based therapies .
The Baricitinib Acetic Acid Impurity (1,3-Bis(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane; CAS 2271228-52-3) primarily forms during Suzuki-Miyaura cross-coupling steps in Baricitinib synthesis. This impurity arises from unintended protodeboronation of alkyl boronic intermediates, where hydrolytic deboronation competes with transmetalation. The sp³-hybridized boron in alkyl reagents exhibits slower transmetalation kinetics compared to sp²-hybridized aryl boronic acids, allowing water or protic solvents to displace boron prior to palladium-mediated coupling [3] [6]. Mechanistic studies reveal two pathways:
Table 1: Boron Reagents and Associated Impurity Risks
Boron Reagent Type | Stability in H₂O | Protodeboronation Rate |
---|---|---|
Alkylboronic Acid | Low | High |
MIDA Boronate | High | Low |
9-BBN Adduct | Moderate | Medium |
Catalyst selection critically influences impurity profiles:
Table 2: Solvent and Catalyst Impact on Impurity Formation
Conditions | Coupling Yield (%) | Acetic Acid Impurity (%) |
---|---|---|
Pd(OAc)₂/XPhos, H₂O:THF | 92 | 0.8 |
NiCl₂/PPh₃, Toluene | 78 | 3.2 |
Pd(dppf)Cl₂, Microreactor | 95 | 0.5 |
Protecting groups prevent nucleophilic attack on reactive heterocycles:
Table 3: Protecting Group Performance
Protecting Group | Compatible Steps | Deprotection Conditions | Impurity Suppression |
---|---|---|---|
Boc (Azetidine) | Suzuki coupling, Wittig | TFA/DCM | Prevents azetidine ring-opening |
SEM (Pyrrole) | Halogenation, Alkylation | H₂SO₄/EtOH | Avoids pyrrole N-alkylation |
MIDA (Boronate) | Multi-step sequences | 1M NaOH, 25°C | Blocks protodeboronation |
Table 4: Optimization of Critical Reaction Parameters
Parameter | Unoptimized Process | Optimized Process | Impurity Reduction |
---|---|---|---|
Temperature | 25°C | 0–5°C | 8.2-fold |
Reaction Time | 12 h | 2 h (microreactor) | 90% |
Concentration | 0.5M | 0.08M | 75% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7